
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is a complex organogermanium compound It features a unique structure that includes a thiazagermolidine ring, which is a heterocyclic compound containing germanium, sulfur, and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazagermolidine ring.
Reduction: Reduced forms of the compound, potentially altering the oxidation state of germanium.
Substitution: New compounds with different substituents replacing the bromide ion.
科学研究应用
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The thiazagermolidine ring structure allows it to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine chloride
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine iodide
- 2-Methyl-2-phenyl-1,3,2-thiazagermolidine
Uniqueness
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. The specific arrangement of atoms within the thiazagermolidine ring also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
120626-94-0 |
|---|---|
分子式 |
C11H17BrGeN2OS |
分子量 |
377.87 g/mol |
IUPAC 名称 |
2-amino-1-(2-methyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H16GeN2OS.BrH/c1-12(10-5-3-2-4-6-10)14(7-8-16-12)11(15)9-13;/h2-6H,7-9,13H2,1H3;1H |
InChI 键 |
CQEDANLZVIULIB-UHFFFAOYSA-N |
规范 SMILES |
C[Ge]1(N(CCS1)C(=O)CN)C2=CC=CC=C2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


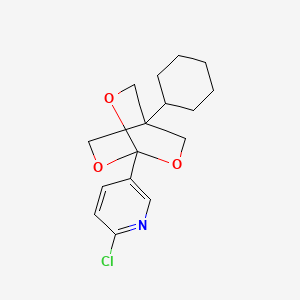

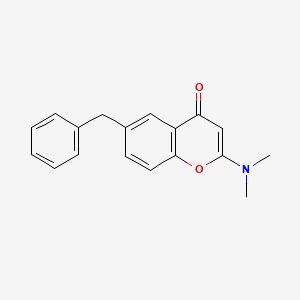

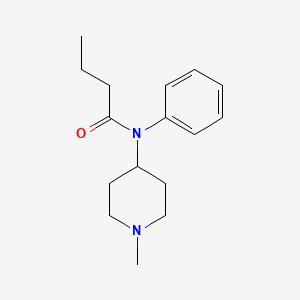
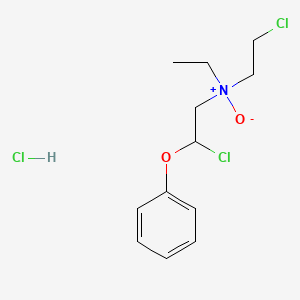
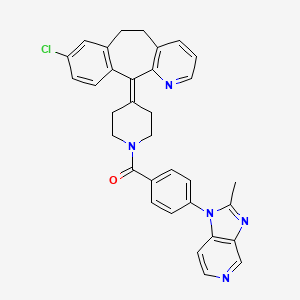
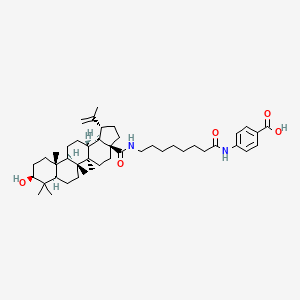
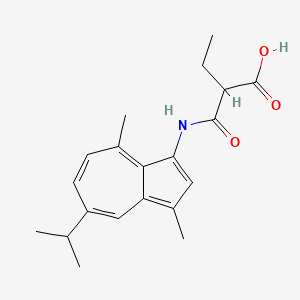
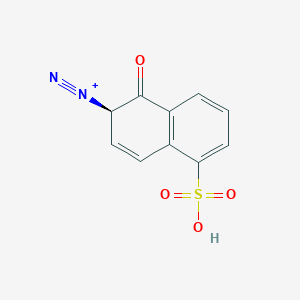
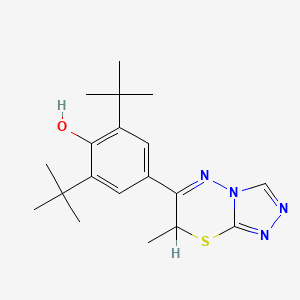
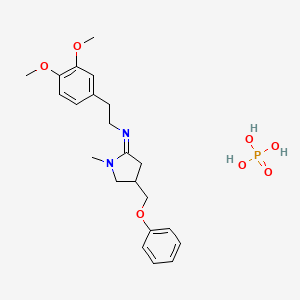

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
